4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Description
The compound “4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide” is an organic compound containing multiple functional groups, including methoxy groups, a benzoxazole ring, and a nitrobenzamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aromatic substitution, condensation, or cyclization . For example, benzoxazoles can be synthesized from 2-aminophenols and carboxylic acids in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Additionally, the methoxy groups (-OCH3) and nitro group (-NO2) are electron-donating and electron-withdrawing groups, respectively, which would influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of its functional groups. For instance, the methoxy groups could potentially undergo reactions such as demethylation, while the nitro group could participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the nitro group and the methoxy groups could influence the compound’s solubility in different solvents .Future Directions
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-29-16-7-3-13(4-8-16)22-24-17-12-15(6-10-19(17)31-22)23-21(26)14-5-9-20(30-2)18(11-14)25(27)28/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGRJOAYQSBJBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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